molecular formula C10H9NO3S B3327280 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione CAS No. 32826-86-1

3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3327280
CAS No.: 32826-86-1
M. Wt: 223.25 g/mol
InChI Key: UZRHVEPFFWPFSN-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound belonging to the class of thiazolidinediones It features a thiazolidine ring fused with a 2,4-dione moiety and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinedione ring.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research has explored its use in the treatment of various diseases, such as diabetes and cardiovascular disorders, due to its ability to modulate metabolic pathways.

Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the modulation of specific molecular targets and pathways. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • Pioglitazone: Another thiazolidinedione used in the treatment of diabetes.

  • Rosiglitazone: Similar to pioglitazone, used for managing blood sugar levels in type 2 diabetes.

  • Rimonabant: A cannabinoid receptor antagonist with some overlapping therapeutic uses.

Uniqueness: 3-(2-Methoxyphenyl)-1,3-thiazolidine-2,4-dione stands out due to its unique structural features and potential applications in various fields. Its distinct chemical properties and biological activities make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-14-8-5-3-2-4-7(8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHVEPFFWPFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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